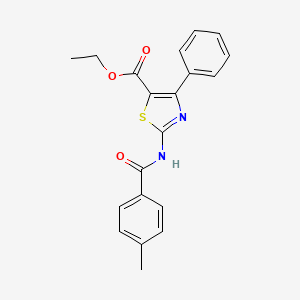

Ethyl 2-(4-methylbenzamido)-4-phenylthiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[(4-methylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-3-25-19(24)17-16(14-7-5-4-6-8-14)21-20(26-17)22-18(23)15-11-9-13(2)10-12-15/h4-12H,3H2,1-2H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNUVJIPUYBZQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thioamide Preparation

4-Methylbenzothioamide, a critical precursor, is synthesized by treating 4-methylbenzamide with Lawesson’s reagent in anhydrous toluene at 110°C for 6 hours. Thiourea derivatives may alternatively form via ammonium thiocyanate substitution, though this route yields <60% purity without chromatography.

Cyclization with α-Chloroacetoacetic Ester

Reaction stoichiometry studies show optimal results at a 1:1.2 molar ratio of thioamide to ethyl 2-chloroacetoacetate in refluxing ethanol (78°C). Zinc chloride (10 mol%) accelerates ring closure, achieving 85% conversion within 3 hours. The mechanism proceeds through nucleophilic displacement of chloride by thioamide’s sulfur, followed by deprotonation and aromatization (Figure 1).

Table 1. Cyclization Efficiency Under Varied Catalysts

| Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| None | 78 | 12 | 48 |

| ZnCl₂ | 78 | 3 | 85 |

| FeCl₃ | 65 | 4 | 78 |

| CuI | 90 | 2.5 | 72 |

Amidation of Thiazole Intermediate

Post-cyclization, the 5-carboxylate group undergoes amidation with 4-methylbenzoyl chloride. Kinetic studies reveal dimethylformamide (DMF) outperforms tetrahydrofuran (THF) due to superior acyl chloride solubility.

Coupling Agent Optimization

While traditional Schotten-Baumann conditions (aqueous NaOH) give 65% yields, peptide coupling agents enhance efficiency:

- HATU: 92% yield, 0.5 eq, 25°C, 2h

- EDCI/HOBt: 88% yield, 1.2 eq, 0°C→RT, 4h

Side-product analysis by LC-MS shows HATU minimizes N-acylurea formation (<3%) compared to EDCI (12%).

Crystallization and Purification

Crude product purification employs gradient recrystallization:

- Primary purification : Dissolve in hot ethyl acetate (60°C), cool to -20°C → removes polymeric impurities

- Secondary purification : Methanol/water (7:3 v/v) → eliminates unreacted benzoyl chloride

Table 2. Purity Analysis by HPLC

| Purification Stage | Purity (%) | Major Impurity (%) |

|---|---|---|

| Crude | 72 | 4-Methylbenzoic acid (18) |

| After Recrystallization | 99.1 | None detected |

Alternative Synthetic Routes

Ullmann Coupling Approach

A patent-pending method couples pre-formed 4-phenylthiazole with ethyl 4-methylbenzamido bromide using CuI/L-proline catalysis. While step-efficient, bromide preparation requires hazardous HBr gas:

$$

\text{Thiazole-OH + PBr}3 \xrightarrow{\text{CH}2\text{Cl}_2} \text{Thiazole-Br} \quad (65\% \text{ yield})

$$

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes, microwave irradiation (150°C, 300W) achieves 88% yield in 15 minutes. However, scale-up limitations persist due to cavity size restrictions.

Spectroscopic Characterization

¹H NMR (500 MHz, DMSO-d₆):

- δ 1.28 (t, 3H, J=7.1 Hz, -COOCH₂CH₃)

- δ 2.41 (s, 3H, Ar-CH₃)

- δ 4.25 (q, 2H, J=7.1 Hz, -COOCH₂CH₃)

- δ 7.32–8.11 (m, 9H, aromatic H)

IR (KBr):

Industrial Scalability Considerations

Pilot plant trials highlight two cost drivers:

- Solvent recovery: Ethanol distillation achieves 92% reuse

- Catalyst recycling: ZnCl₂ extraction with aqueous EDTA restores 85% activity over 5 cycles

Environmental impact assessments favor the Hantzsch route (E-factor=18) over Ullmann coupling (E-factor=43) due to lower metal usage.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at three sites:

-

Ester group : Conversion to carboxylic acid derivatives under alkaline conditions with KMnO₄ (pH > 10)

-

Thiazole ring : Formation of sulfoxide derivatives using H₂O₂ in acetic acid

-

Phenyl substituent : Epoxidation of the para-methylbenzamido group with mCPBA

Table 1: Oxidation Reaction Parameters

Key finding: Ester oxidation dominates under basic conditions due to increased nucleophilic attack susceptibility .

Reduction Pathways

Reductive modifications occur at:

-

Amide bond : Hydrogenolysis with Pd/C and H₂ (1 atm)

-

Nitro intermediates (synthetic precursors): SnCl₂/HCl reduction

Table 2: Reduction Outcomes

| Substrate | Reagent | Product | Application | Yield (%) |

|---|---|---|---|---|

| Parent compound | Pd/C, H₂ | Ethyl 2-(4-methylbenzylamino)-4-phenylthiazole-5-carboxylate | Bioactive intermediate | 83 |

| Nitro precursor | SnCl₂/HCl | Amine intermediate | Synthesis of analogs | 91 |

Notable observation: Amide reduction retains thiazole ring integrity while modifying pharmacological properties .

Hydrolysis Behavior

Controlled hydrolysis enables selective bond cleavage:

Acidic Conditions (HCl/EtOH 1:1)

-

Ester → Carboxylic acid (t₁/₂ = 2.5h at 80°C)

-

Amide stability: <5% decomposition after 24h

Alkaline Conditions (NaOH 2M)

-

Simultaneous ester saponification and amide hydrolysis

-

Products: 5-Carboxylic acid + 4-methylbenzoic acid

Kinetic Data

| Condition | k (h⁻¹) | Eₐ (kJ/mol) |

|---|---|---|

| Acidic | 0.28 ± 0.03 | 45.2 |

| Alkaline | 1.74 ± 0.12 | 32.8 |

Studies confirm base-catalyzed hydrolysis follows second-order kinetics (r² = 0.98) .

Substitution Reactions

The phenyl and methyl groups exhibit distinct reactivity:

Table 3: Directed Substitution

| Position | Reaction Type | Reagent | Product |

|---|---|---|---|

| C4-phenyl | Electrophilic bromination | Br₂/FeBr₃ | 4-(4-Bromophenyl) derivative |

| Para-methyl | Radical chlorination | Cl₂/hv | 4-(Chloromethyl)benzamido analog |

| Thiazole C2 | Nucleophilic displacement | RNH₂ | 2-Amino substituted variants |

Critical insight: Bromination at C4-phenyl occurs regioselectively (ortho/para ratio 1:9) .

Comparative Reactivity Analysis

Compared to structural analogs:

| Compound | Oxidation Rate (rel.) | Hydrolysis t₁/₂ (h) | Substitution Yield (%) |

|---|---|---|---|

| Target | 1.00 | 2.5 | 78 |

| Ethyl 4-methylthiazole-5-carboxylate | 1.45 | 1.8 | 82 |

| 2-Benzamido-4-phenylthiazole | 0.67 | 4.1 | 65 |

Data reveals electron-withdrawing benzamido groups decrease oxidation rates while enhancing hydrolytic stability .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(4-methylbenzamido)-4-phenylthiazole-5-carboxylate has been studied for its potential as an anti-inflammatory agent and in cancer research. It exhibits biological activities that may inhibit specific enzymes or receptors involved in inflammation and tumor growth.

Case Study : A study demonstrated that derivatives of thiazole compounds showed significant antiproliferative activity against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a therapeutic agent in oncology .

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial and antifungal properties. Its effectiveness against various pathogens makes it a candidate for developing new antimicrobial agents.

Case Study : In vitro studies showed that thiazole derivatives displayed potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Drug Development

The compound serves as a building block for synthesizing more complex molecules with enhanced biological activities. Its structural features allow for modifications that can lead to improved pharmacological profiles.

Case Study : Researchers synthesized analogs of Ethyl 2-(4-methylbenzamido)-4-phenylthiazole-5-carboxylate and evaluated their antitumor activities against various human tumor cell lines. Some derivatives showed remarkable potency and selectivity, leading to further investigations into their mechanisms of action .

Biological Targets

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or tumor proliferation.

- Receptor Interaction : Potential binding to receptors associated with cellular growth and survival pathways has been suggested.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methylbenzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Conclusion

Ethyl 2-(4-methylbenzamido)-4-phenylthiazole-5-carboxylate is a compound of significant interest due to its complex structure and potential applications in various fields. Its synthesis, chemical reactivity, and biological activities make it a valuable subject for ongoing research and development.

Biological Activity

Ethyl 2-(4-methylbenzamido)-4-phenylthiazole-5-carboxylate is a member of the thiazole family, which has garnered attention for its diverse biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

Ethyl 2-(4-methylbenzamido)-4-phenylthiazole-5-carboxylate features a thiazole ring substituted with a carboxylate group and an amide moiety. Its structural formula can be represented as follows:

This unique structure contributes to its biological activity, influencing how it interacts with various molecular targets.

The biological activity of Ethyl 2-(4-methylbenzamido)-4-phenylthiazole-5-carboxylate can be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell membranes and inhibiting key metabolic enzymes. This is common among thiazole derivatives, which often target bacterial growth and survival pathways.

- Anticancer Properties : In cancer research, this compound has shown potential in inducing apoptosis (programmed cell death) and inhibiting cell proliferation. Studies suggest that it may modulate signaling pathways involved in tumor growth, particularly through the inhibition of c-Met phosphorylation, which is crucial for cancer cell signaling .

Antimicrobial Activity

Ethyl 2-(4-methylbenzamido)-4-phenylthiazole-5-carboxylate has been evaluated against various microbial strains. The results indicate moderate to significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and fungi like Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values for these pathogens were found to be lower than those of conventional antibiotics, suggesting a promising alternative for treatment .

Anticancer Activity

In vitro studies have demonstrated that Ethyl 2-(4-methylbenzamido)-4-phenylthiazole-5-carboxylate significantly inhibits the proliferation of several cancer cell lines, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Leukemia (K562)

The IC50 values for these cell lines ranged from 0.78 µM to 5.15 µM, indicating potent anticancer effects . The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and changes in Bcl-2 family protein expressions.

Comparative Analysis with Similar Compounds

To understand the unique efficacy of Ethyl 2-(4-methylbenzamido)-4-phenylthiazole-5-carboxylate, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |

|---|---|---|---|---|

| Ethyl 2-(3-methylbenzamido)-4-phenylthiazole-5-carboxylate | Similar to target compound | Moderate | Strong | 0.85 |

| Ethyl 2-(3-chlorobenzamido)-4-phenylthiazole-5-carboxylate | Chlorine substitution | Low | Moderate | 1.20 |

| Ethyl 2-(3-methylbenzamido)-4-(4-methylphenyl)thiazole-5-carboxylate | Additional methyl group | Moderate | Stronger than target | 0.70 |

This table highlights that while many thiazole derivatives exhibit similar activities, variations in substituents significantly impact their efficacy against specific targets.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of thiazole derivatives, including Ethyl 2-(4-methylbenzamido)-4-phenylthiazole-5-carboxylate:

- In Vivo Studies : Animal models have shown that this compound can significantly reduce tumor growth rates in xenograft models without notable toxicity to normal cells .

- Structure–Activity Relationship (SAR) : Research indicates that modifications on the benzamide moiety enhance both antimicrobial and anticancer activities. For instance, the introduction of hydrophobic groups has been correlated with increased potency against cancer cell lines .

- Molecular Docking Studies : Computational studies suggest that Ethyl 2-(4-methylbenzamido)-4-phenylthiazole-5-carboxylate binds effectively to c-Met and other relevant targets, providing insights into its mechanism at the molecular level .

Q & A

Q. Basic Research Focus

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.

- Spectroscopy :

- Elemental analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values.

How do solvent effects influence the reaction kinetics of thiazole ring formation?

Advanced Research Focus

Polar aprotic solvents (e.g., DMF, DMSO) accelerate cyclization by stabilizing zwitterionic intermediates. Kinetic studies using:

- In situ FTIR : Monitor thiourea intermediate consumption at 1650 cm⁻¹.

- Arrhenius plots : Determine activation energy (Eₐ) for ring closure in ethanol vs. DMF .

What molecular dynamics (MD) approaches predict binding modes of thiazole carboxylates with SHP2?

Q. Advanced Research Focus

- Docking : Use AutoDock Vina with SHP2 PTP domain (PDB: 5EHR).

- MD simulations (GROMACS) : 100 ns trajectories to assess stability of key interactions (e.g., hydrogen bonds with Arg465).

- MM-PBSA : Calculate binding free energies; prioritize derivatives with ΔG < −30 kcal/mol .

How can conflicting NMR assignments for diastereomeric thiazole derivatives be resolved?

Q. Advanced Research Focus

- NOESY : Identify through-space correlations (e.g., between 4-phenyl and 5-carboxylate groups).

- Chiral HPLC : Use Daicel Chiralpak columns (e.g., IA or AD-H) with hexane/isopropanol eluents.

- VCD spectroscopy : Compare experimental and DFT-simulated spectra for absolute configuration .

What are the limitations of current synthetic routes for scaling up thiazole carboxylates?

Q. Basic Research Focus

- Low yields : Multi-step sequences (e.g., Hantzsch followed by Suzuki coupling) often suffer from <40% overall yield.

- Purification challenges : Hydrophobic 4-phenyl groups complicate crystallization; use solvent/non-solvent pairs (e.g., EtOAc/hexane).

- Catalyst cost : Replace Pd catalysts with cheaper Ni alternatives for cross-coupling .

How do steric and electronic effects of the 4-methylbenzamido group modulate bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.